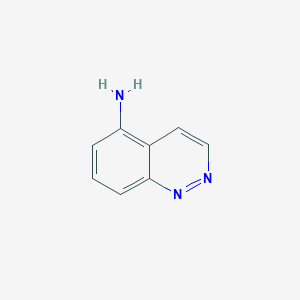

Cinnolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

cinnolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-2-1-3-8-6(7)4-5-10-11-8/h1-5H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQWPSJVDHBHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=NC2=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327725 | |

| Record name | cinnolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21905-83-9 | |

| Record name | cinnolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cinnolin 5 Amine and Its Core Structure

Classical and Established Synthetic Routes to the Cinnoline (B1195905) Core

Several foundational methods have been established for the construction of the cinnoline ring system. These routes often involve cyclization reactions utilizing diazonium salts or condensation reactions of appropriately substituted aromatic precursors.

Von Richter Cinnoline Synthesis

The Von Richter cinnoline synthesis, first reported by Victor von Richter in 1883, is a historical method for preparing cinnoline derivatives. This synthesis typically involves the diazotization of ortho-aminoarylpropiolic acids or ortho-aminoarylacetylenes, followed by hydration and cyclization drugfuture.comresearchgate.net. An early example involved the cyclization of an alkyne, o-C6H4(N2Cl)C≡CCO2H, in water to yield 4-hydroxycinnoline-3-carboxylic acid, which could then be decarboxylated and reductively deoxygenated to afford the parent cinnoline wikipedia.org. While this method laid the groundwork, improved and more direct routes have since been developed wikipedia.org.

Diazotization-Mediated Cyclizations

Diazotization-mediated cyclizations represent a broad class of reactions crucial for cinnoline synthesis. A common strategy involves the intramolecular cyclization of ortho-aminoaryl diazonium salts iosrjournals.orgthepharmajournal.com. This approach often starts with ortho-substituted anilines, which are diazotized to form diazonium salts. These intermediates then undergo intramolecular cyclization, often facilitated by an unsaturated moiety within the molecule, to form the cinnoline ring system iosrjournals.orgthepharmajournal.comrroij.com. For instance, the cyclization of 2-aminophenylpropionic acid via its diazonium salt was an early demonstration of this principle iosrjournals.orgthepharmajournal.comrroij.com.

Electrophilic Attack by Diazonium Cations on Unsaturated Systems

Related to diazotization-mediated cyclizations, this approach specifically highlights the role of diazonium cations as electrophiles. These electrophilic species can attack carbon-carbon double or triple bonds present in unsaturated systems, leading to cyclization and the formation of the cinnoline core iosrjournals.orgthepharmajournal.com. The reaction mechanism often involves the addition of the diazonium cation to an alkene or alkyne, followed by subsequent cyclization and elimination steps.

Reductive Cyclization Approaches

Reductive cyclization strategies offer another avenue for cinnoline synthesis. These methods often start with precursors containing nitro groups, which are reduced to amino groups. The subsequent cyclization can then occur, sometimes involving intramolecular reactions. For example, cinnolines can be synthesized from ortho-nitrobenzyl derivatives through reduction and subsequent cyclization steps drugfuture.com.

Condensation Reactions

Condensation reactions play a significant role in constructing heterocyclic systems, including cinnolines. These methods typically involve the reaction of carbonyl compounds with nitrogen nucleophiles, such as hydrazines or related species. For instance, the synthesis of cinnolines can be achieved through the condensation of ortho-aminobenzaldehydes or ortho-aminophenyl ketones with suitable reagents, followed by cyclization iosrjournals.orgresearchgate.net.

Alkalization Reactions Leading to Fused Cinnolines

Alkalization reactions, or base-catalyzed cyclizations, are employed in the synthesis of cinnoline derivatives, particularly for fused systems. These reactions utilize basic conditions to promote intramolecular cyclization events. For example, certain fused cinnoline structures can be accessed through the base-catalyzed cyclization of appropriately substituted precursors, such as those derived from indoles or quinolines drugfuture.com.

Advanced and Contemporary Synthetic Strategies

Transition-Metal-Free Cyclization Reactions

Microwave-Assisted Cycloaddition Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, enabling faster reaction rates, higher yields, and improved selectivity compared to conventional heating methods. In the context of cinnoline synthesis, microwave-assisted cycloaddition reactions, particularly the azo-Povarov reaction, have been employed to construct fused cinnoline systems. These reactions typically involve the [4+2] cycloaddition of N-carbonyl aryldiazenes with alkenes, often under catalyst-free conditions.

One notable approach involves the microwave-assisted azo-Povarov reaction between N-carbonyl aryldiazenes and trans-cyclooctene (B1233481) derivatives, yielding fused cinnoline structures with yields ranging from 34% to 91% rsc.orgresearchgate.net. Additionally, microwave irradiation has been utilized in multi-component reactions for the synthesis of polyfunctionalized cinnolines. For instance, the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with nitroolefins in the presence of piperidine (B6355638) as a catalyst in dioxane under microwave irradiation has afforded polyfunctionalized cinnoline-4-carboxamides in high yields (86-93%) researchgate.net. Similarly, microwave-assisted cyclization of 6,7-dihydrobenzofuran-4(5H)-ones with hydrazine (B178648) hydrate (B1144303) has been reported for the synthesis of cinnoline-4-carboxamides rsc.org.

Table 1: Microwave-Assisted Cycloaddition Reactions for Cinnoline Synthesis

| Reaction Type | Starting Materials | Reagents/Catalysts | Solvent | Conditions | Yield (%) | Product Type | Citation |

| Azo-Povarov Reaction | N-carbonyl aryldiazenes, trans-cyclooctene | Catalyst-free | Not specified | Microwave irradiation | 34-91 | Fused cinnoline derivatives | rsc.orgresearchgate.net |

| MCR for Cinnoline-4-carboxamides | 6,7-dihydrobenzofuran-4(5H)-ones, hydrazine hydrate | Not specified | Not specified | Microwave irradiation, 60 °C, 25 min | Not specified | Polyfunctionalized cinnoline-4-carboxamides | rsc.org |

| MCR for Polyfunctionalized Cinnolines | Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate, nitroolefins | Piperidine | Dioxane | Microwave irradiation, 60 °C, 25 min | 86-93 | Polyfunctionalized cinnoline-4-carboxamides | researchgate.net |

Intramolecular Redox Cyclization

Intramolecular redox cyclization offers a metal-free pathway for the synthesis of cinnoline derivatives. A prominent example involves the reaction between 2-nitrobenzyl alcohol and benzylamine. This transformation proceeds via a key intramolecular redox reaction, forming a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation with benzylamine, followed by azo isomerization, cyclization, and aromatization to yield the desired cinnoline products rsc.orgrsc.orgdntb.gov.uarsc.org. This method is considered efficient and straightforward, utilizing simple starting materials and avoiding the need for transition metal catalysts.

Table 2: Intramolecular Redox Cyclization for Cinnoline Synthesis

| Reaction Type | Starting Materials | Reagents/Catalysts | Solvent | Conditions | Yield (%) | Product Type | Citation |

| Intramolecular Redox Cyclization | 2-nitrobenzyl alcohol, benzylamine | CS-OH·H2O (cat.) | EtOH/H2O | Not specified | Not specified | Cinnoline derivatives | rsc.orgrsc.orgrsc.org |

Multi-Component Reactions (MCRs) for Polyfunctionalized Cinnolines

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to assemble complex molecules from three or more starting materials in a single pot, thereby enhancing atom economy and reducing reaction steps. Several MCR strategies have been developed for the synthesis of cinnoline derivatives.

One approach involves the MCR of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229) under microwave heating, catalyzed by piperidine, to produce densely functionalized cinnolines researchgate.net. Another MCR strategy utilizes diphenhydramine (B27) hydrochloride−CuCl as a catalyst for the synthesis of tetrahydrocinnolin-5(1H)-ones, demonstrating the utility of MCRs in constructing related heterocyclic systems acs.org. These MCRs often lead to the formation of polyfunctionalized cinnolines, providing access to a wide array of derivatives with potential biological activities.

Table 3: Multi-Component Reactions (MCRs) for Cinnoline Synthesis

| Reaction Type | Starting Materials | Reagents/Catalysts | Solvent | Conditions | Yield (%) | Product Type | Citation |

| MCR for Polyfunctionalized Cinnolines | Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, aromatic aldehydes, nitromethane | Piperidine | Dioxane | Microwave heating | High | Densely functionalized cinnolines | researchgate.net |

| MCR for Tetrahydrocinnolin-5(1H)-ones | Aldehydes, dimedone, arylhydrazine (implied) | [HDPH]-Cl−CuCl | Not specified | Not specified | Not specified | Tetrahydrocinnolin-5(1H)-ones | acs.org |

Derivatization and Chemical Transformations of Cinnolin 5 Amine

Reactions Involving the Exocyclic Amino Group at C-5

The exocyclic amino group at the C-5 position of cinnolin-5-amine is a nucleophilic site that readily participates in reactions characteristic of primary aromatic amines.

Acylation Reactionsgsconlinepress.com

Acylation of the amino group is a fundamental transformation that converts the amine into an amide. This reaction is typically achieved using acylating agents such as acid chlorides or anhydrides.

Reaction with Acetic Anhydride (B1165640): Cinnolin-5-amine can be effectively acetylated using acetic anhydride. Catalysts like magnesium chloride hexahydrate (MgCl₂·5H₂O) can facilitate this reaction under solvent-free conditions at room temperature, offering high yields and chemoselectivity tsijournals.comscholarscentral.comtsijournals.commdpi.com. This method is advantageous due to its mild conditions and the avoidance of hazardous reagents.

Reaction with Acetonitrile: Acetonitrile can also serve as an acylating agent, particularly in the presence of catalysts like trimethylsilyl (B98337) iodide (TMSI) under microwave irradiation. This approach has shown selectivity for aromatic amines, leaving aliphatic amines intact nih.govmdpi.comresearchgate.netinfona.plx-mol.comresearchgate.net.

Table 3.1.1: Acylation Reactions of Cinnolin-5-amine (Representative Examples)

| Reaction Type | Amine Precursor | Acylating Agent | Catalyst/Conditions | Product Type | Yield (Example) | Citation(s) |

| Acetylation | Cinnolin-5-amine | Acetic Anhydride | MgCl₂·5H₂O, Solvent-free, RT | Acetamide | High | tsijournals.comtsijournals.com |

| Acetylation | Cinnolin-5-amine | Acetonitrile | TMSI, Microwave heating | Acetamide | Good | nih.govmdpi.com |

| Acylation (General) | Aromatic Amine | Acid Chloride/Anhydride | Various (e.g., base, solvent) | Amide | Varies | scispace.comgoogle.com |

Schiff Base Formationmdpi.com

Schiff bases, characterized by the azomethine (C=N) functional group, are formed through the condensation of primary amines with aldehydes or ketones, with the concomitant elimination of water dergipark.org.trtaylorandfrancis.comthieme-connect.comvulcanchem.comontosight.ai. This reaction typically proceeds via a nucleophilic addition followed by dehydration, often catalyzed by acids, bases, or heat.

Reaction Pathway: The amino group of cinnolin-5-amine can react with a diverse range of aldehydes or ketones. The initial step involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent elimination of water leads to the formation of the imine (Schiff base) dergipark.org.trthieme-connect.comontosight.ai.

Applicability: Cinnolin-5-amine, as a primary aromatic amine, is well-suited to participate in Schiff base formation, yielding a variety of novel compounds with potential applications in coordination chemistry and medicinal fields.

Table 3.1.2: Schiff Base Formation with Cinnolin-5-amine (General)

| Reaction Type | Amine Precursor | Aldehyde/Ketone | Conditions | Product Type | Citation(s) |

| Schiff Base Formation | Cinnolin-5-amine | Aldehyde/Ketone | Acid/Base catalysis, Heat, or Catalyst-free conditions | Schiff Base | dergipark.org.trtaylorandfrancis.comthieme-connect.com |

Urea (B33335) Derivative Synthesismdpi.com

The synthesis of urea derivatives is a significant transformation, often involving the reaction of amines with various carbonyl sources. Cinnoline-based urea derivatives have shown promise in medicinal chemistry, for instance, as kinase inhibitors Current time information in Bangalore, IN..

Methods of Synthesis:

Reaction with Isocyanates: Amines react readily with isocyanates to form unsymmetrical ureas nih.govasianpubs.orggoogle.comacs.orgrsc.orgcommonorganicchemistry.com.

Reaction with Carbamates: Phenyl carbamates, among others, can react with amines in solvents like dimethyl sulfoxide (B87167) (DMSO) to yield urea derivatives google.comacs.orgrsc.orgcommonorganicchemistry.comscielo.brrsc.org. This method offers mild conditions and avoids hazardous reagents.

Phosgene (B1210022) Equivalents: Reagents like N,N′-carbonyldiimidazole (CDI) or triphosgene (B27547) can be used as safer alternatives to phosgene for urea synthesis nih.govgoogle.comacs.orgrsc.orgcommonorganicchemistry.comnrochemistry.com.

Curtius Rearrangement: This method involves the formation of isocyanate intermediates from carboxylic acids or their derivatives, which then react with amines to produce ureas nih.govacs.orgcommonorganicchemistry.com.

Applicability to Cinnolin-5-amine: Cinnolin-5-amine can serve as the amine component in these diverse urea synthesis protocols, leading to the formation of N-(cinnolin-5-yl) urea derivatives.

Table 3.1.3: Urea Derivative Synthesis with Cinnolin-5-amine (General)

| Reaction Type | Amine Precursor | Carbonyl Source | Conditions | Product Type | Citation(s) |

| Urea Synthesis | Cinnolin-5-amine | Isocyanate | RT, suitable solvent (e.g., DMF, THF) | N-Substituted Urea | nih.govcommonorganicchemistry.com |

| Urea Synthesis | Cinnolin-5-amine | Phenyl Carbamate | DMSO, RT or mild heating | N-Substituted Urea | google.comscielo.br |

| Urea Synthesis | Cinnolin-5-amine | CDI or Triphosgene | Various | N-Substituted Urea | acs.orgnrochemistry.com |

| Urea Synthesis | Carboxylic Acid Der. | Via Isocyanate (Curtius) | Via acyl azide (B81097) intermediate, then amine addition | N-Substituted Urea | nih.govacs.org |

Carboxamidine Formation from Nitrile Precursorsthieme-connect.com

Carboxamidines are nitrogen-containing functional groups that can be synthesized from nitriles through various pathways, often involving amines. While the citation thieme-connect.com in the prompt pertains to Schiff bases, the synthesis of amidines from nitriles is a well-established area of organic chemistry.

Pinner Reaction: A classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride (Pinner salt). This intermediate can then react with ammonia (B1221849) or a primary/secondary amine to yield an amidine mdpi.comnrochemistry.comwikipedia.orgsynarchive.comsciforum.netyoutube.comorganic-chemistry.org.

Mechanism: Nitrile + Alcohol + HCl → Imino Ester Hydrochloride → (with Amine) → Amidine.

Direct Condensation: Nitriles can also react directly with amines to form amidines, though this often requires activation of the nitrile. This activation can be achieved using electron-withdrawing groups on the nitrile, strong bases to activate the amine, or specific catalysts (e.g., copper salts, Lewis acids) mdpi.comsciforum.netuoregon.edu.

Applicability to Cinnolin-5-amine: Cinnolin-5-amine, as a primary aromatic amine, can serve as the amine nucleophile in these reactions. For example, it can react with an imino ester derived from a nitrile precursor or directly with an activated nitrile to form N-substituted amidines. uoregon.edu highlights efficient synthesis of N-substituted aryl amidines from nitriles and primary amines using strong base activation, tolerating aryl amines. mdpi.com describes a copper-catalyzed protocol for amidine formation from nitriles and amines.

Table 3.1.4: Carboxamidine Formation from Nitrile Precursors (General)

| Reaction Type | Nitrile Precursor | Amine Precursor | Reagents/Catalyst | Conditions | Product Type | Citation(s) |

| Pinner Reaction | Nitrile | Cinnolin-5-amine | Alcohol, HCl | Anhydrous conditions, low temperature for Pinner salt; then amine addition | Amidine | nrochemistry.comwikipedia.orgorganic-chemistry.org |

| Direct Condensation | Nitrile | Cinnolin-5-amine | Strong Base (e.g., n-BuLi) | RT, followed by workup | N-Aryl Amidine | uoregon.edu |

| Catalyzed Condensation | Nitrile | Cinnolin-5-amine | CuCl, Cs₂CO₃, 2,2′-bipyridine, O₂ | 100 °C, TFE solvent | N-Aryl Amidine | mdpi.comsciforum.net |

Modification of the Cinnoline (B1195905) Ring System via Cinnolin-5-amine Derivatives

The cinnoline ring system itself can undergo various modifications, often influenced by the substituents present. The amino group at C-5 can also direct or participate in reactions that alter the ring structure or introduce new functionalities.

Halogenation and Functional Group Interconversiongsconlinepress.comscholarscentral.com

The cinnoline nucleus is susceptible to electrophilic aromatic substitution, and the presence of the amino group can influence the regioselectivity of these reactions. Functional group interconversions (FGIs) allow for the transformation of existing groups or the introduction of new ones.

Halogenation: Electrophilic halogenation, such as chlorination or bromination, can be performed on the cinnoline ring. While specific reactions on cinnolin-5-amine are not detailed, general electrophilic substitution patterns for cinnolines suggest that positions on the benzene (B151609) ring, potentially influenced by the activating amino group, would be targets. For instance, nitration of cinnolines often occurs at the 5- and 8-positions dergipark.org.trthieme-connect.de. Halogenation of related cinnoline derivatives has been reported gsconlinepress.comvulcanchem.comvulcanchem.comijariit.comresearchgate.net.

Functional Group Interconversion (FGI):

Amino Group Transformations: The amino group itself can be transformed through reactions like diazotization. The resulting diazonium salt can then undergo Sandmeyer-type reactions to introduce halogens, cyano groups, or hydroxyl groups, or participate in coupling reactions ijariit.comucd.ie.

Ring System Modifications: Halogenated cinnoline derivatives can serve as substrates for cross-coupling reactions (e.g., Suzuki, Heck) to introduce carbon-carbon bonds, thereby further functionalizing the ring system gsconlinepress.com. General FGI strategies are applicable to aromatic heterocycles, allowing for interconversion of various functional groups on the cinnoline scaffold tsijournals.comjimdosite.comresearchgate.netresearchgate.net.

Table 3.2.1: Halogenation and Functional Group Interconversion on Cinnoline Derivatives (General)

| Reaction Type | Substrate/Starting Material | Reagents/Conditions | Product Type | Citation(s) |

| Halogenation (Electrophilic) | Cinnoline Ring System | Halogenating agents (e.g., Br₂, Cl₂) with Lewis acid catalyst | Halogenated Cinnoline | dergipark.org.trresearchgate.net |

| Diazotization/Sandmeyer | Aromatic Amine (e.g., Cinnolin-5-amine) | NaNO₂, Acid (e.g., HCl), then Cu(I) salt or other reagents | Halogenated, Cyano, Hydroxy Cinnoline | ijariit.comucd.ie |

| Cross-Coupling (e.g., Suzuki) | Halogenated Cinnoline Derivative | Organoboron reagent, Palladium catalyst, Base | C-C Coupled Cinnoline Derivative | gsconlinepress.com |

| Functional Group Interconversion | Various Cinnoline Derivatives | Diverse reagents depending on the transformation (e.g., reduction, oxidation) | Modified Cinnoline Derivatives | tsijournals.comresearchgate.net |

List of Compounds Mentioned:

Cinnolin-5-amine

Acetic Anhydride

Acetonitrile

Trimethylsilyl Iodide (TMSI)

Magnesium Chloride Hexahydrate (MgCl₂·5H₂O)

Aldehydes

Ketones

Isocyanates

Carbamates

N,N′-Carbonyldiimidazole (CDI)

Triphosgene

Nitriles

Alcohols

Hydrogen Chloride (HCl)

Amines (General)

Copper(I) Chloride (CuCl)

Cesium Carbonate (Cs₂CO₃)

2,2′-Bipyridine

Halogenating Agents (e.g., Br₂, Cl₂)

Lewis Acids

Sodium Nitrite (NaNO₂)

Organoboron Reagents

Palladium Catalysts

Annulation and Ring-Fused System Formation from Cinnoline Derivatives

Cinnoline derivatives are frequently employed as starting materials or key intermediates in the synthesis of various fused heterocyclic systems, expanding the structural diversity and potential applications of these compounds.

The synthesis of pyrimido[5,4-c]cinnolines often involves the cyclocondensation of substituted 4-amino-3-cinnolinecarboxylic acid derivatives or their corresponding carboxamides. For example, reacting 4-amino-3-cinnolinecarboxylic acid with acetic anhydride can yield 1,3-oxazino[5,4-c]cinnolines, which can then be further transformed into 3-aminopyrimido[5,4-c]cinnolines upon reaction with hydrazines. Alternatively, condensation of 4-amino-3-cinnolinecarboxamides with reagents like triethyl orthoformate and acetic anhydride can directly produce pyrimido[5,4-c]cinnolin-4(3H)-ones. Various substituted pyrimido[5,4-c]cinnolines have been synthesized, with some showing significant central nervous system activity or possessing potential antimicrobial and anti-inflammatory properties.

Table 1: Synthesis of Pyrimido[5,4-c]cinnoline Derivatives

| Precursor | Reagents | Product Class | Yield Range | References |

| 4-amino-3-cinnolinecarboxylic acid | Acetic anhydride | 1,3-oxazino[5,4-c]cinnolines | Not specified | |

| 1,3-oxazino[5,4-c]cinnolines | Hydrazines | 3-aminopyrimido[5,4-c]cinnolines | Not specified | |

| 4-amino-3-cinnolinecarboxamides | Triethyl orthoformate, Acetic anhydride | Pyrimido[5,4-c]cinnolin-4(3H)-ones | 60-85% | |

| 4-amino-3-cinnolinecarboxylic acids | Urea, N,N'-carbonyldiimidazole, Oxalyl chloride, Diethyl carbonate | 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines | Not specified | |

| 4-amino-3-cinnolinecarboxylic acid derivatives | Acetic anhydride | 2-methylpyrimido[5,4-c]cinnolin-4(3H)-ones | Not specified |

The formation of triazepino[7,6,-c]cinnoline systems has been reported through the reaction of specific cinnoline derivatives. For instance, treatment of a suitably substituted cinnoline derivative with bromocyan can lead to the formation of a 2-amino-3,4-dihydro-5H-1,3,4-triazepino[7,6-c]cinnolin-5-one. These fused systems represent an extension of the cinnoline core into a seven-membered ring.

Pyrazolo[4,3-c]cinnolines are accessible through the cyclization reactions of various cinnoline precursors with hydrazine (B178648) derivatives. For example, treatment of 4-amino-3-cyano-5,7-dimethylcinnoline with hydrazine hydrate (B1144303) yields 3-amino-1H-pyrazolo[4,3-c]cinnoline. Similarly, (4-aminocinnolin-3-yl)phenylmethanones react with hydrazine hydrate to afford 3-phenyl-1H-pyrazolo[4,3-c]cinnolines. Another synthetic route involves the diazotization and coupling of sulphanilamide derivatives, followed by intramolecular cyclization and subsequent treatment with hydrazine hydrate to yield substituted pyrazolo[4,3-c]cinnoline derivatives. These compounds have been investigated for their anti-inflammatory and antibacterial properties.

Table 2: Synthesis of Pyrazolo[4,3-c]cinnoline Derivatives

| Precursor | Reagents | Product Class | References |

| 4-amino-3-cyano-5,7-dimethylcinnoline | Hydrazine hydrate | 3-amino-1H-pyrazolo[4,3-c]cinnoline | |

| (4-aminocinnolin-3-yl)phenylmethanones | Hydrazine hydrate | 3-phenyl-1H-pyrazolo[4,3-c]cinnolines | |

| Sulphanilamide derivatives | Diazotization, coupling, hydrazine hydrate | 3'-methyl-6-sulphamido-1'substituted-pyrazolo[4,3-c]cinnoline | |

| Various cinnoline precursors | Hydrazine derivatives | Pyrazolo[4,3-c]cinnolines |

Hybrid molecules incorporating both cinnoline and imidazole (B134444) moieties have also been synthesized. These studies often involve the condensation of cinnoline derivatives with imidazole precursors or the synthesis of cinnoline derivatives bearing imidazole substituents. For instance, novel cinnoline imidazole derivatives have been prepared and evaluated for their biological activities, with halogen-substituted compounds often exhibiting potent antibacterial, anti-inflammatory, and antifungal effects.

Compound List

The following chemical compounds have been mentioned in the context of this article:

Cinnolin-5-amine

Cinnoline

1,4-dihydrocinnolines

Pyrimido[5,4-c]cinnolines

Triazepino[7,6,-c]cinnoline

Pyrazolo[4,3-c]cinnolines

Cinnoline-Imidazole hybrid systems

Quinoxalino[2,3-c]cinnolines

Benzo[c]cinnolines

1,3-oxazino[5,4-c]cinnolines

4-amino-3-cinnolinecarboxylic acid

4-amino-3-cinnolinecarboxamides

3-aminopyrimido[5,4-c]cinnolines

2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines

2-methylpyrimido[5,4-c]cinnolines

4-oxo-1,4-dihydrocinnoline

3-amino-1H-pyrazolo[4,3-c]cinnoline

3-phenyl-1H-pyrazolo[4,3-c]cinnolines

3'-methyl-6-sulphamido-1'substituted-pyrazolo [4, 3-C] cinnoline derivatives

Cinnoline benzimidazoles

Substituted cinnoline imidazole derivatives

Substituted cinnoline thiophene (B33073) derivatives

7,8-dihydrocinnolin-5(6H)-ones

Cinnolin-8-amine

References

Nargund, L.V.G.; Badiger, V.V.; Yarnal, S.M. Synthesis and antimicrobial and anti-inflammatory activities of substituted 2-mercapto-3-(n-aryl)pyrimido [5,4-c]cinnolin-4-(3H)-ones. J. Pharm. Sci., 1992, 81 , 365-366. Stanczak, A.; Pakulska, W. Synthesis, Structures and biological activity of some 4–amino–3-Cinnoline–carboxylic acid derivatives part 3 : 1,3–oxazino [5,4–c] Cinnolines and Pyrimido [5, 4–c] Cinnolines. Pharmazie, 1997, 52 (11): 838–843. Ghoneim, K. M.; Essawi, M. Y. H.; El-Meligie, S. S. M.; Kamal, A. M. SYNTHESIS OF 4-SUBSTITUTED PYRIMIDO[5,4-C]CINNOLINE DERIVATIVES. Vol 10, Iss 2, pp 36-42. Gomaa, M. A.-M. An Efficient and Facile Synthesis of Substituted Cinnoline and Benzo[h]cinnoline Derivatives. Tetrahedron Lett., 2003, 44 (17), 3493-3496. Yuvaraj, T.V.; Unnissa, S.H.; Surendiran, N.S.; Ur rahman, M.A.; Binumon, V. Synthesis and Antimicrobial Screening of Some Novel Cinnoline Derivatives. Asian J. Research Chem., 2010, 3 (4): 853-858. Tonk, V.A.; Kankate, R.S.; Shinde, P.B.; Dama, P.M.; Shinde, S.M. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. J. Pharm. Negative Results, 2012. Gomaa, M. A.-M. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 2020, 25 (13), 3031. Tonk, V.A.; Kankate, R.S.; Shinde, P.B.; Dama, P.M.; Shinde, S.M. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. PubMed. Tonk, V.A.; Kankate, R.S.; Shinde, P.B.; Dama, P.M.; Shinde, S.M. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. ResearchGate. Stańczak, A.; Lewgowd, W.; Ochocki, Z.; Pakulska, W.; Szadowska, A. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2. Pharmazie, 1997, 52 (2): 91-7. Richter, V. von. Cinnolines. Houben–Weyl, Vol. E 9a, pp 683–743. Anonymous. Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. IOSR Journal of Pharmacy. Mishra, P.; Middha, A.; Saxena, V.; Saxena, A. Synthesis and evaluation of anti-inflammatory activity of some cinnoline derivatives-4(-2-amino-thiophene) cinnoline-3-carboxamide. J. Pharm. Biosci., 2016, 4 , 64-68. Stanczak, A.; Ochocki, Z.; Pakulska, W. Synthesis and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 5: Pyrimido[5,4-c]cinnolines and triazepino[7,6,-c]cinnoline. Pharmazie, 1998, 53 (12): 834–838. Anonymous. Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Open Access Journals - Research and Reviews. Anonymous. Buy Cinnolin-8-amine | 21905-84-0 | BenchChem. BenchChem. Anonymous. Recent Developments in the Synthesis of Cinnoline Derivatives. ResearchGate. Anonymous. Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. The Pharma Innovation Journal, 2015. Haddadin, M. J.; El-Khatib, M.; Shoker, T. A. Quinoxalino[2,3-c]cinnolines and Their 5-N-Oxide: Alkoxylation of Methyl-Substituted Quinoxalino[2,3-c]cinnolines to Acetals and Orthoesters. The Journal of Organic Chemistry, 2011, 76 (24): 10231-10239. Anonymous. Formation of 1,10-Disubstituted Benzo[c]cinnolines. Synthesis and. Vanderbilt University. Anonymous. Cinnolines. ResearchGate. Anonymous. ChemInform Abstract: Synthesis and Biological Activity of Some 4Amino3-cinnolinecarboxylic Acid Derivatives. Part 5. Pyrimido[5,4-c]cinnolines and Triazepino[7, 6,-c]cinnoline. ChemInform. Anonymous. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Gyan-IITG. Anonymous. Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. IOSR Journal of Pharmacy. Anonymous

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. wiley.comrsc.org For Cinnolin-5-amine, the IR spectrum provides characteristic signals that confirm the presence of the amino group and the aromatic cinnoline (B1195905) core.

The primary amino (-NH₂) group is a key feature. Primary amines typically exhibit two distinct N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The N-H bending vibration, or scissoring, is also diagnostically important and usually appears near 1600 cm⁻¹. wpmucdn.com The aromatic C-H stretching vibrations of the cinnoline ring system are expected to appear above 3000 cm⁻¹. Furthermore, C=C and C=N stretching vibrations within the aromatic rings typically produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

Table 1: Characteristic IR Absorption Frequencies for Cinnolin-5-amine

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3500 - 3300 | Medium |

| N-H Stretch (symmetric) | 3400 - 3200 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Variable |

| N-H Bend (Scissoring) | 1650 - 1580 | Variable |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. anu.edu.au By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR)

In the ¹H NMR spectrum of Cinnolin-5-amine, the protons on the aromatic rings and the amino group give rise to distinct signals. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitrogen atoms in the cinnoline ring and the electron-donating effect of the amino group. These protons typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The protons of the amino group (-NH₂) usually appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a single sharp peak for each unique carbon atom. libretexts.org The aromatic carbons of the cinnoline ring resonate at distinct chemical shifts, generally in the range of δ 110-160 ppm. libretexts.org The carbon atom attached to the amino group (C5) is shielded by the electron-donating amine, causing it to appear at a relatively upfield position compared to other carbons in the heterocyclic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Cinnolin-5-amine (Note: Actual experimental values may vary based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H3 | 8.5 - 9.0 | 145 - 155 |

| H4 | 7.5 - 8.0 | 120 - 130 |

| H6 | 7.0 - 7.5 | 110 - 120 |

| H7 | 7.5 - 8.0 | 125 - 135 |

| H8 | 8.0 - 8.5 | 120 - 130 |

| NH₂ | 5.0 - 7.0 (broad) | - |

| C3 | - | 145 - 155 |

| C4 | - | 120 - 130 |

| C4a | - | 140 - 150 |

| C5 | - | 140 - 150 |

| C6 | - | 110 - 120 |

| C7 | - | 125 - 135 |

| C8 | - | 120 - 130 |

| C8a | - | 145 - 155 |

Two-Dimensional NMR Techniques for Structure Elucidation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. nih.govweebly.com

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. It is used to identify which protons are adjacent to each other in the spin system of the aromatic rings. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the direct assignment of carbon resonances based on their known proton assignments. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for establishing the connectivity across the entire molecule, including linking the different spin systems and confirming the position of the amino group on the cinnoline framework. emerypharma.com

Analysis of Rotamers and Pyramidal Inversion Phenomena

The amino group in Cinnolin-5-amine is not static. It can undergo dynamic processes such as rotation around the C5-N bond and pyramidal inversion at the nitrogen atom. numberanalytics.comnumberanalytics.com These dynamic phenomena can be studied using temperature-dependent NMR spectroscopy. beilstein-journals.org

At low temperatures, the rotation around the C-N bond may become slow on the NMR timescale, potentially leading to the observation of distinct signals for the two amino protons or for aromatic protons adjacent to the amino group. beilstein-journals.org Similarly, slow pyramidal inversion could also lead to signal broadening or splitting. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes. numberanalytics.combeilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. sphinxsai.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. bioanalysis-zone.comnih.gov

For Cinnolin-5-amine (C₈H₇N₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such aromatic amines include the loss of small neutral molecules. A characteristic fragmentation for cinnoline derivatives is the loss of a molecule of nitrogen (N₂), which would result in a significant fragment ion peak at [M-28]⁺. Further fragmentation of the aromatic system would lead to a series of smaller charged fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for characterizing the electronic structure of conjugated systems like cinnoline and its derivatives. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states, with the wavelengths of maximum absorbance (λmax) corresponding to specific electronic transitions (e.g., n→π* and π→π*). The UV spectrum of the parent cinnoline compound shows multiple absorption maxima between 200 and 380 nm. thieme-connect.de

For aminocinnolines, the position of the amine group and the solvent polarity can significantly influence the spectral properties. In a study of 4-azido-6-(4-cyanophenyl)cinnoline and its corresponding amine, the absorption spectrum of the amine in tetrahydrofuran (B95107) (THF) showed a notable bathochromic (red) shift compared to the azide (B81097), with the n→π* transition moving from 317 nm to 370 nm. nih.gov This shift is attributed to the stronger electron-donating ability of the amino group (NH2) compared to the azido (B1232118) group (N3). nih.gov The solvent environment also plays a key role; the emission spectra of 6-(4-cyanophenyl)cinnoline-4-amine show a red shift in polar solvents, which can be an attribute of the intramolecular charge transfer (ICT) mechanism. nih.gov

The table below summarizes UV-Vis absorption data for various cinnoline derivatives, illustrating the influence of substituents on the electronic absorption bands.

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Cinnoline | Ethanol/Cyclohexane | Multiple bands in 200-380 range | thieme-connect.de |

| 6-(4-cyanophenyl)cinnoline-4-amine | THF | 370 | nih.gov |

| 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile | Ethanol | 310, 610 | rsc.org |

Chromatographic Techniques (TLC, HPLC)

Chromatographic methods are indispensable for the purification, separation, and analytical assessment of Cinnolin-5-amine and its reaction mixtures.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor reaction progress, identify compounds in a mixture, and determine appropriate solvent systems for column chromatography. du.edu.eg For the analysis of amines like Cinnolin-5-amine, a stationary phase of silica (B1680970) gel is commonly used. oiv.int Since most amino compounds are colorless, visualization is typically achieved by spraying the developed TLC plate with a staining reagent, such as ninhydrin, which reacts with primary and secondary amines to produce colored spots (usually purple or yellow). du.edu.egrochester.edu The retention factor (Rf), calculated as the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a key parameter for identification. du.edu.eg

High-Performance Liquid Chromatography (HPLC) offers superior resolution, quantification, and reproducibility for the analysis of cinnoline derivatives. The choice of column and mobile phase is critical for effective separation. For amine-containing compounds, various HPLC methods can be employed. sielc.comoiv.int A study on the separation of 4-azidocinnoline and Cinnoline-4-amine utilized a reversed-phase C18 column with a gradient elution of water (containing 0.1% HCOOH) and acetonitrile. nih.gov Detection can be performed using a photodiode array (DAD) detector, which provides spectral information across a range of wavelengths, or a fluorescence detector for compounds that exhibit fluorescence. nih.govoiv.int

The table below details typical HPLC conditions used for the analysis of a related aminocinnoline derivative.

| Parameter | Condition | Reference |

|---|---|---|

| Compound | 6-(4-cyanophenyl)cinnoline-4-amine | nih.gov |

| Column | Phenomenex Luna C18(2) (5 µm, 150 × 2.1 mm) | |

| Mobile Phase | Water with 0.1% HCOOH / CH₃CN | |

| Elution Mode | Gradient (from 30% to 70% CH₃CN over 10 min) | |

| UV Detection | 275 nm | |

| Fluorescence Detection | λex/λem = 380/456 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is essential for confirming molecular structure and understanding steric and electronic effects.

While a crystal structure for Cinnolin-5-amine itself is not reported in the provided sources, analyses of related derivatives highlight the utility of this method. For instance, the X-ray structure of 1-amino-10-propylthiobenzo[c]cinnoline revealed that its skeleton is significantly distorted from planarity due to steric interactions between the substituents at the 1 and 10 positions. vanderbilt.edu Similarly, X-ray analysis of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones showed that the molecules exist as dimers in the crystal state, linked by intermolecular hydrogen bonds, which helps to explain their low solubility. researchgate.net A fragment-based screening approach has also utilized X-ray co-crystallography to identify a cinnoline fragment and characterize its binding mode in a biological target. mdpi.com These examples underscore the power of X-ray crystallography in elucidating the detailed solid-state structures of the cinnoline framework.

Electrochemical Characterization Techniques for Cinnoline Derivatives

Electrochemical techniques are used to study the redox properties of molecules, providing insights into their electron transfer capabilities, which is relevant for applications in materials science and catalysis.

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the reduction and oxidation processes of molecular species. In studies of various 5,6-dihydrobenzo[c]cinnoline (B3352983) derivatives, CV was used to demonstrate that the compounds could be oxidized to their respective dications and, in some cases, trications. figshare.comacs.org The electrochemical behavior of benzo[c]cinnoline (B3424390) and its bromo derivatives has been studied in various media, revealing two discrete 2-electron reduction waves in acidic conditions and a single wave in basic conditions. researchgate.nettubitak.gov.tr The data from CV can be used to determine formal potentials, the number of electrons transferred, and to propose mechanisms for electrode reactions. researchgate.net For instance, the HOMO and LUMO energy levels of novel MEH-PPV polymers containing benzo[c]cinnoline moieties were determined using cyclic voltammetry, with HOMO levels ranging from -5.11 to -5.62 eV and LUMO levels from -3.08 to -3.31 eV. rsc.org

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for characterizing interfacial properties and charge-transfer kinetics at electrode surfaces. imist.maiupac.org In the context of cinnoline chemistry, EIS has been used to characterize a glassy carbon electrode surface modified by the grafting of 2-benzo[c]cinnoline. researchgate.net By modeling the impedance data, information about the properties of the modified surface, such as the film thickness and charge-transfer resistance, can be obtained. This technique is particularly useful for evaluating the blocking or catalytic properties of surfaces modified with cinnoline derivatives. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. The presence of benzo[c]cinnoline grafted onto a glassy carbon surface has been confirmed using XPS. researchgate.net Furthermore, studies on the related quinoline (B57606) derivatives show that XPS can provide a full assignment of the relative binding energies of core-level features (C 1s, N 1s), offering a detailed analysis of the electronic structure of the heterocyclic system. researchgate.net This makes XPS an invaluable tool for confirming the successful modification of surfaces with Cinnolin-5-amine and for probing its electronic environment.

Ellipsometry for Thin Film Characterization

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data on the use of ellipsometry for the characterization of Cinnolin-5-amine thin films could be located. While ellipsometry is a widely utilized and powerful technique for determining the thickness and optical constants of thin films for a variety of materials, including related heterocyclic compounds like 2-benzo[c]cinnoline, there is no available information detailing its application to Cinnolin-5-amine.

Ellipsometry measures the change in the polarization state of light upon reflection from a surface. mpisci.comgoogleapis.com This change is quantified by two parameters, Psi (Ψ) and Delta (Δ), which are related to the ratio of the complex Fresnel reflection coefficients for p- and s-polarized light. googleapis.com From these parameters, a model-based analysis can yield information about layer thickness, surface roughness, and optical properties (refractive index 'n' and extinction coefficient 'k'). mpisci.comresearchgate.net The technique is non-destructive and highly sensitive, capable of characterizing films from sub-nanometer to several microns in thickness. mpisci.comnih.gov

Studies on related cinnoline derivatives have successfully employed ellipsometry. For instance, research on 2-benzo[c]cinnoline (BCC) modified gold and glassy carbon electrodes demonstrated the utility of ellipsometry in determining the thickness of the deposited organic nanofilms. Current time information in Bangalore, IN.mdpi.commsrjournal.com In one study, a multilayer BCC nanofilm formed on a gold surface was measured by ellipsometry to have a thickness of approximately 46 nm. mdpi.com Another investigation on a glassy carbon surface reported the ellipsometric thickness of a 2-benzo[c]cinnoline film. msrjournal.com

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of Cinnolin-5-amine. These methods provide a theoretical framework to analyze its electronic behavior and predict spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. acs.orguio.nonumberanalytics.com By calculating the electron density, DFT can predict various molecular properties and reactivity descriptors. acs.orgnumberanalytics.com For cinnoline (B1195905) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to optimize molecular geometries and compute electronic properties. acs.orgresearchgate.netmdpi.com

These calculations provide insights into the distribution of electrons within the Cinnolin-5-amine molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.netmdpi.com Key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) can be determined. acs.orgresearchgate.netresearchgate.net These parameters are crucial for understanding and predicting the chemical behavior of the molecule in various reactions. acs.orgnumberanalytics.com For instance, the HOMO and LUMO energy gap is a key indicator of molecular reactivity. researchgate.net

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | LUMO - HOMO Energy | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.85 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.80 eV |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical methods are also instrumental in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netmodgraph.co.uk Techniques like the Gauge-Invariant Atomic Orbital (GIAO) method, often coupled with DFT, can provide theoretical predictions of 1H and 13C NMR chemical shifts. modgraph.co.ukrsc.org These predictions are valuable for the structural elucidation of newly synthesized compounds and for assigning experimental spectra. modgraph.co.uknih.gov

The accuracy of these predictions can be enhanced by using sophisticated basis sets and considering environmental effects through solvation models. rsc.orgnih.gov For complex molecules, fragmentation-based quantum chemical methods have been developed to make the calculations more computationally efficient without significant loss of accuracy. researchgate.netrsc.orgnih.gov Machine learning algorithms are also being integrated with quantum mechanics calculations to improve the accuracy and speed of NMR chemical shift predictions for a wide range of molecules. arxiv.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of Cinnolin-5-amine, exploring its conformational landscape and potential tautomeric forms.

Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like Cinnolin-5-amine. mdpi.com Computational methods, including molecular mechanics and quantum chemical calculations, are used to identify stable conformers and determine their relative energies. mdpi.comscirp.org This analysis helps in understanding how the molecule might interact with biological targets, as the bioactive conformation is not always the lowest energy state. nih.gov Studies have shown that ligands can bind to proteins in conformations that are significantly higher in energy than their global minimum. nih.gov The flexibility of a ligand is a key factor in determining the acceptable strain energy upon binding. nih.gov

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 60 | 0.00 | 75.3 |

| 2 | 180 | 1.50 | 15.6 |

| 3 | -60 | 0.25 | 9.1 |

Tautomerism Studies

Cinnolin-5-amine can potentially exist in different tautomeric forms due to the migration of a proton. nih.gov Computational studies are essential to determine the relative stabilities of these tautomers. academie-sciences.frunifr.ch Quantum chemical calculations, particularly DFT, can predict the energies of different tautomers in the gas phase and in various solvents. nih.govacademie-sciences.friku.edu.tr These studies have shown that the relative stability of tautomers can be significantly influenced by the solvent environment and the nature of substituents on the core structure. academie-sciences.friku.edu.tr For similar heterocyclic systems, it has been found that one tautomeric form often predominates under specific conditions. unifr.chmdpi.com For example, in a study of dinitrobenzotriazoles, the 1H tautomer was found to be the most energetically favorable form. mdpi.com

Structure-Activity Relationship (SAR) Analysis at a Chemical Level

Structure-activity relationship (SAR) analysis aims to connect the chemical structure of a molecule to its biological or chemical activity. nih.govresearchgate.netpnrjournal.com For cinnoline derivatives, SAR studies have been conducted to understand how modifications to the cinnoline scaffold affect their properties. nih.govresearchgate.netmdpi.com These analyses often involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their activity. nih.gov

From a chemical perspective, SAR can be explored computationally by correlating calculated electronic properties with observed reactivity. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic distribution and, consequently, the reactivity of the Cinnolin-5-amine molecule. mdpi.com By analyzing trends in calculated parameters like HOMO-LUMO gaps, charge distributions, and electrophilicity indices across a series of derivatives, researchers can build models that predict the reactivity and potential activity of new, unsynthesized compounds.

Computational Approaches to SAR Parameter Analysis (e.g., HyperChem)

The analysis of Structure-Activity Relationships (SAR) for cinnoline derivatives often employs a variety of computational methods to quantify molecular properties. Software packages like Gaussian and HyperChem are utilized to perform calculations that predict the behavior of these molecules. univ-tiaret.dzresearchgate.net Methods range from semi-empirical techniques, such as PM3, which can estimate properties like torsional strain in sterically hindered systems, to more robust ab initio and Density Functional Theory (DFT) calculations. vanderbilt.edu

For instance, ab initio Hartree-Fock (HF) calculations have been used to optimize the molecular structures of cinnoline derivatives and compute various electronic properties. researchgate.net Such studies are crucial for understanding how the molecule's geometry and electron distribution relate to its chemical reactivity and potential biological activity. A key finding in the study of azines is the strong linear relationship between the experimental pKa values and the calculated energy of the Highest Occupied Molecular Orbital (HOMO), which serves as a valuable parameter in SAR analysis. dntb.gov.ua These computational approaches allow for the systematic evaluation of a series of compounds, providing predictive models for their behavior without the need for extensive empirical testing.

Role of Substituent Electronic and Steric Effects

The chemical properties of Cinnolin-5-amine are significantly influenced by the electronic and steric effects of its amino (-NH₂) substituent and the nitrogen atoms within the heterocyclic core.

Steric Effects: Steric hindrance, or the spatial arrangement of atoms, can also play a critical role. In related, more crowded structures like 1,10-disubstituted benzo[c]cinnolines, steric interactions between substituents can cause significant distortion from planarity, leading to torsional strain. vanderbilt.edu While the amino group in Cinnolin-5-amine is relatively small, steric effects can become more pronounced in its interactions with other molecules or during protonation, potentially influencing the stability of the resulting complex. sundarbanmahavidyalaya.in Any substituent placed in an ortho position to the amine group, regardless of its electronic nature, can decrease the basicity of an aromatic amine due to steric hindrance of the protonated form. sundarbanmahavidyalaya.in

| Effect Type | Description | Relevance to Cinnolin-5-amine |

|---|---|---|

| Electronic (Resonance) | The amino group donates electron density to the aromatic ring system via its lone pair. | Increases electron density on the cinnoline nucleus, enhancing basicity. firsthope.co.in |

| Electronic (Inductive) | The electronegative nitrogen atoms of the cinnoline ring withdraw electron density from the carbon framework. | Reduces overall electron density, counteracting the amino group's donation. firsthope.co.in |

| Steric | Spatial arrangement of the amino group relative to the ring can hinder interactions at nearby sites. | Can influence the accessibility of the ring nitrogens for protonation or hydrogen bonding. sundarbanmahavidyalaya.in |

Dimerization and Hydrogen Bonding Studies

The structure of Cinnolin-5-amine allows for significant intermolecular interactions, particularly through hydrogen bonding, which can lead to self-dimerization. The amino group (-NH₂) serves as a hydrogen bond donor, while the two nitrogen atoms of the cinnoline ring (N1 and N2) and the lone pair on the amino nitrogen itself can act as hydrogen bond acceptors. libretexts.orglibretexts.org

This dual donor-acceptor capability facilitates the formation of stable dimeric structures held together by N-H···N hydrogen bonds. libretexts.org Computational studies on similar heterocyclic systems, such as phosphaquinolinones, have shown that self-dimerization through hydrogen bonds is a significant phenomenon. researchgate.net Theoretical investigations using methods like Car–Parrinello molecular dynamics (CPMD) on related molecules like 5-hydroxyquinoline (B119867) have provided deep insights into the dynamics of intermolecular hydrogen bonds, revealing the nature of proton sharing and bond strength. mdpi.com These studies suggest that Cinnolin-5-amine likely forms robust hydrogen-bonded networks in the solid state and can participate in significant hydrogen bonding interactions in solution.

Analysis of Physicochemical Parameters Influencing Chemical Behavior

The observable chemical properties of Cinnolin-5-amine are a direct consequence of its underlying molecular structure. Key physicochemical parameters such as basicity, dipole moment, and hydrogen bonding potential are critical to understanding its behavior in various chemical environments.

Intrinsic Basicity (pKa)

The basicity of Cinnolin-5-amine is a composite of the properties of the parent cinnoline ring and the influence of the amino substituent. Cinnoline itself is a weak base, with a reported aqueous pKa of its conjugate acid around 1.95 to 2.7. nih.govirb.hr This low basicity is characteristic of pyridazine-like structures. nih.gov

The introduction of the electron-donating amino group at the 5-position is expected to significantly increase the basicity. By donating electron density into the ring, the -NH₂ group makes the lone pairs of the ring nitrogens more available for protonation. firsthope.co.inlibretexts.org This effect is well-documented in related heterocycles; for example, 3-aminopyridazine (B1208633) exhibits enhanced basicity compared to pyridazine. nih.gov Therefore, the pKa of Cinnolin-5-amine is predicted to be considerably higher than that of the unsubstituted cinnoline.

| Compound | Reported pKa (of conjugate acid) | Reference |

|---|---|---|

| Pyridine | 5.2 | nih.gov |

| Pyridazine | 2.0 | nih.gov |

| Cinnoline | ~2.7 | nih.gov |

| Quinazoline | 1.95 | irb.hr |

| Cinnolin-5-amine | Predicted to be > 2.7 | Inferred from substituent effects firsthope.co.innih.gov |

Dipole Moment Considerations

The cinnoline ring is inherently polar due to the asymmetric placement of its two electronegative nitrogen atoms, resulting in a significant molecular dipole moment. nih.gov For the parent cinnoline molecule, the dipole moment is reported to be substantial, with values around 4.15 D. nih.gov Fusion of a phenyl ring to pyridazine, as in cinnoline, enhances the dipole moment. nih.gov

| Compound | Calculated Dipole Moment (Debye) | Reference |

|---|---|---|

| Cinnoline | 4.15 | nih.gov |

| Phthalazine | 4.80 | nih.gov |

| 4-Aminocinnoline | 4.63 | researchgate.net |

| 4-Hydroxycinnoline | 4.62 | researchgate.net |

| 4-Chlorocinnoline | 4.58 | researchgate.net |

Hydrogen Bond Acceptor/Donor Potential

Cinnolin-5-amine is a versatile participant in hydrogen bonding, possessing both donor and acceptor sites. This capacity is fundamental to its physical properties and intermolecular interactions.

Hydrogen Bond Donor: The primary amino group (-NH₂) contains two hydrogen atoms bonded to an electronegative nitrogen, making it a strong hydrogen bond donor. libretexts.orglibretexts.org

Hydrogen Bond Acceptor: The molecule has multiple sites that can accept a hydrogen bond. The most significant are the lone pairs on the two heterocyclic nitrogen atoms (N1 and N2). nih.gov Additionally, the lone pair on the nitrogen of the amino group itself can also function as a hydrogen bond acceptor. libretexts.org

This dual functionality allows Cinnolin-5-amine to interact with itself to form dimers and polymers, and with solvent molecules or biological targets that have complementary hydrogen bonding groups. libretexts.orgresearchgate.net The strength of these interactions is critical in determining properties like boiling point, solubility, and crystal packing.

| Functional Group | Potential | Description |

|---|---|---|

| Amino Group (-NH₂) | Donor | The two N-H bonds can donate hydrogen atoms to an acceptor. libretexts.org |

| Amino Group (-NH₂) | Acceptor | The lone pair on the amino nitrogen can accept a hydrogen bond. libretexts.org |

| Ring Nitrogens (N1, N2) | Acceptor | The lone pairs on the heterocyclic nitrogens are primary acceptor sites. nih.gov |

Applications of Cinnolin 5 Amine and Its Derivatives in Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates in Heterocyclic Chemistry

Cinnolin-5-amine serves as a pivotal intermediate in the synthesis of a variety of fused heterocyclic compounds. The presence of the amino group on the cinnoline (B1195905) core provides a reactive site for further chemical transformations, enabling the construction of more complex molecular architectures. The cinnoline ring system itself is an important structural motif found in many biologically active compounds. ijper.orgijbpas.comnih.govsemanticscholar.orgijariit.com

The amino group can be readily diazotized and subsequently replaced by a wide range of substituents, or it can participate in condensation and cyclization reactions to form new heterocyclic rings fused to the cinnoline scaffold. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[4,3-c]cinnoline derivatives, which have been investigated for their pharmacological properties. nih.govsemanticscholar.org Furthermore, the amine functionality can be acylated, alkylated, or arylated to introduce diverse functional groups, thereby expanding the chemical space accessible from this versatile intermediate. The synthesis of such derivatives is crucial for developing new compounds with potential applications in medicinal chemistry and materials science. ijper.orgijbpas.comtandfonline.comimpactfactor.org

| Starting Material | Reagent/Condition | Product Type | Significance |

|---|---|---|---|

| Cinnolin-5-amine | Dicarbonyl Compounds | Fused Pyrazolo[4,3-c]cinnolines | Exploration of novel pharmacologically active scaffolds |

| Cinnolin-5-amine | Acylating/Alkylating/Arylating Agents | N-Substituted Cinnolin-5-amine Derivatives | Diversification of functional groups for various applications |

| o-Aminocarbonyl Compounds | Heterocyclization | Cinnoline Systems | Fundamental synthesis of the core cinnoline structure tandfonline.com |

Precursors for Novel Scaffold Development

The cinnoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities. nih.govsemanticscholar.org Cinnolin-5-amine, as a key starting material, provides a gateway to a vast array of novel molecular frameworks. The development of new synthetic methodologies utilizing Cinnolin-5-amine and its derivatives is an active area of research, aimed at the discovery of new therapeutic agents. ijper.orgnih.govsemanticscholar.org

Researchers have successfully synthesized various cinnoline-based scaffolds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.govsemanticscholar.org The ability to modify the Cinnolin-5-amine at the amino position, as well as at other positions on the cinnoline ring, allows for the fine-tuning of the steric and electronic properties of the resulting molecules. This modularity is essential for optimizing the biological activity and pharmacokinetic properties of new drug candidates. The synthesis of diaza-polycyclic aromatic hydrocarbons from cinnoline precursors is also an area of interest for applications in organic electronics. acs.orgresearchgate.net

Applications in Fluorogenic and Fluorochromic Probe Design

A significant application of cinnoline amines is in the design of fluorescent probes for biological imaging and sensing. nih.govresearchgate.netmdpi.comnih.gov A notable example is a fluorogenic and fluorochromic probe based on the reduction of a weakly fluorescent 4-azidocinnoline derivative to the corresponding highly fluorescent Cinnoline-4-amine. nih.govresearchgate.netmdpi.comnih.gov This transformation can be triggered by specific biological conditions, such as a reductive intracellular environment, leading to a "turn-on" fluorescence response.

The fluorescence of these Cinnoline-amine based probes is often sensitive to the polarity of their environment, a property known as fluorochromism. nih.govresearchgate.netmdpi.comnih.gov This solvatochromic behavior can be exploited to probe the local environment within biological systems, such as the hydrophobic pockets of proteins or lipid membranes. The underlying mechanisms for the fluorescence of these probes can be complex, involving processes such as aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT). nih.govresearchgate.netmdpi.comnih.gov The development of such probes holds great promise for advancing our understanding of cellular processes and for the diagnosis of diseases. crimsonpublishers.commdpi.comnih.gov

| Probe System | Transformation | Fluorescence Change | Sensing Mechanism | Potential Application |

|---|---|---|---|---|

| 4-Azidocinnoline/Cinnoline-4-amine pair | Reduction of azide (B81097) to amine | Weakly fluorescent to highly fluorescent (Fluorogenic) | Intracellular reduction | Sensing reductive environments in cells nih.govresearchgate.netmdpi.comnih.gov |

| Cinnoline-4-amine | Change in solvent polarity | Shift in emission wavelength (Fluorochromic) | Solvatochromism | Probing local environments in biological systems nih.govresearchgate.netmdpi.comnih.gov |

Material Science Applications: Electrode Modification and Sensing

In the realm of materials science, the amine functionality of Cinnolin-5-amine offers opportunities for the modification of material surfaces, particularly for the development of electrochemical sensors. While direct applications of Cinnolin-5-amine in this area are still emerging, the principles of using amine-containing organic molecules for electrode modification are well-established. Amine groups can be covalently attached to electrode surfaces, such as glassy carbon or gold, through various chemical reactions.

These modified electrodes can then be used for the selective detection of various analytes. The cinnoline moiety, with its aromatic and heteroatomic nature, could contribute to the electronic properties of the modified electrode and potentially engage in specific interactions with target molecules. For example, amine-modified electrodes have been successfully employed for the detection of metal ions, neurotransmitters, and other biologically important molecules. mdpi.comnih.govnih.govmdpi.comrsc.orgresearchgate.net The development of Cinnolin-5-amine-based sensors could therefore be a promising avenue for future research.

Potential as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The field of asymmetric synthesis, which focuses on the stereoselective synthesis of chiral molecules, heavily relies on the use of chiral auxiliaries and ligands. rsc.orgresearchgate.netnih.gov Chiral amines and their derivatives are a prominent class of ligands used in transition-metal-catalyzed asymmetric reactions. Although specific examples of Cinnolin-5-amine being used as a chiral auxiliary or ligand are not yet widely reported, its structure suggests significant potential in this area.

To be effective in asymmetric synthesis, Cinnolin-5-amine would need to be resolved into its individual enantiomers or derivatized with a chiral moiety. The resulting chiral Cinnolin-5-amine derivative could then be used to control the stereochemical outcome of a chemical reaction. The nitrogen atoms of the cinnoline ring and the exocyclic amino group could coordinate to a metal center, creating a chiral environment around the catalytic site. This could enable the enantioselective synthesis of a wide range of valuable chiral compounds, such as pharmaceuticals and agrochemicals. The exploration of Cinnolin-5-amine and its chiral derivatives in asymmetric catalysis represents a compelling direction for future research. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov

Future Research Directions and Challenges

Exploration of Novel Synthetic Methodologies

The synthesis of the cinnoline (B1195905) core has been a subject of extensive study for over a century, with classical methods like the Richter, Widman–Stoermer, and Borsche–Herbert cyclizations forming the historical foundation. researchgate.netijariit.comsioc-journal.cn However, the pursuit of efficiency, selectivity, and functional group tolerance necessitates the development of new synthetic paradigms for Cinnolin-5-amine.

Future research will likely focus on adapting modern synthetic strategies to enable more direct and versatile access to Cinnolin-5-amine and its derivatives. A significant challenge lies in achieving regioselective amination at the C5 position, which can be difficult to control with traditional methods. Modern metal-catalyzed reactions, such as C-H activation/amination, offer a promising avenue. rsc.orgresearchgate.net For instance, developing a directing group strategy that specifically facilitates amination at C5 would be a substantial breakthrough.

Furthermore, multicomponent reactions (MCRs) present an atom-economical and efficient approach. researchgate.net Designing a one-pot MCR that assembles the Cinnolin-5-amine scaffold from simple, readily available precursors would represent a significant advance over traditional multi-step sequences. kit.edu Transition-metal-free approaches, potentially involving aryne intermediates or novel cyclization cascades, are also gaining traction as a means to construct the cinnoline nucleus under milder conditions. researchgate.net

| Synthetic Methodology | Potential Application for Cinnolin-5-amine | Key Challenges |

| Metal-Catalyzed C-H Amination | Direct introduction of the amine group at the C5 position on a pre-formed cinnoline ring. | Achieving high regioselectivity for the C5 position over other C-H bonds; catalyst cost and toxicity. |

| Multicomponent Reactions (MCRs) | One-pot synthesis of the Cinnolin-5-amine core from simple starting materials. | Designing a convergent reaction pathway; controlling regiochemistry during cyclization. |

| Reductive Cyclization | Synthesis from arylhydrazone precursors, potentially allowing for diverse substitutions. researchgate.netresearcher.life | Availability of specifically substituted 2-nitrophenylhydrazine (B1229437) precursors; controlling reduction conditions. |

| Tandem/Cascade Reactions | Formation of the bicyclic system and introduction of the amine functionality in a single, efficient sequence. researchgate.netbeilstein-journals.org | Designing a compatible sequence of reactions; avoiding side-product formation. |

Discovery of Undiscovered Reactivity Profiles and Transformations

The reactivity of Cinnolin-5-amine is largely dictated by the interplay between the electron-deficient cinnoline ring and the electron-donating amino group at the C5 position. While the fundamental reactivity of amines and cinnolines is known, the specific profile of Cinnolin-5-amine remains underexplored. ijrpr.comacs.org Future research should aim to unlock new chemical transformations by leveraging the unique electronic nature of this molecule.

A primary challenge is the selective functionalization of the molecule. The amino group can act as a directing group for electrophilic aromatic substitution, but it can also be a site for undesired side reactions. Conversely, the nitrogen atoms in the diazine ring direct metallation to adjacent positions. Harnessing C-H activation chemistry will be crucial for selectively modifying other positions on the carbocyclic ring, enabling the synthesis of novel analogues that are otherwise inaccessible. rsc.org Exploring the photocatalytic potential of the cinnoline moiety could also unveil new cross-coupling reactions. researchgate.net

Another area of interest is the transformation of the amine group itself. Beyond simple acylation or alkylation, developing novel reactions that use the C5-amino group as a linchpin for building more complex heterocyclic systems fused to the cinnoline core is a significant goal. This could lead to the discovery of entirely new classes of polycyclic nitrogen-containing compounds.

Development of Advanced Characterization Techniques

While standard spectroscopic methods like NMR, IR, and mass spectrometry are routinely used to confirm the structure of newly synthesized Cinnolin-5-amine derivatives, a deeper understanding of their properties requires more advanced characterization. orientjchem.orgljmu.ac.ukipb.pt The increasing complexity of new derivatives and the need to understand their behavior in biological systems demand the application of sophisticated analytical techniques.

A key challenge is elucidating the three-dimensional structure and intermolecular interactions, which are critical for structure-based drug design. Advanced 2D NMR techniques (COSY, NOESY, HMBC) are essential for unambiguous structural assignment of complex derivatives. ipb.pt X-ray crystallography provides definitive solid-state structural information, which can be crucial for validating computational models. For some cinnoline derivatives, environment-sensitive fluorescence has been observed, stemming from mechanisms like aggregation-induced emission (AIE) or excited-state intermolecular proton transfer (ESPT). semanticscholar.org Investigating whether Cinnolin-5-amine or its derivatives exhibit similar properties requires specialized photophysical studies.

| Technique | Application for Cinnolin-5-amine Research | Information Gained |

| Advanced 2D NMR (e.g., NOESY, HSQC, HMBC) | Unambiguous assignment of protons and carbons in complex derivatives. ipb.pt | Precise connectivity and spatial proximity of atoms. |

| X-ray Crystallography | Determination of the exact three-dimensional molecular structure in the solid state. | Bond lengths, bond angles, and intermolecular packing. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm elemental composition. acs.org | Exact molecular formula, fragmentation patterns. |

| Fluorescence Spectroscopy | Investigation of potential fluorogenic or fluorochromic properties. semanticscholar.org | Emission/excitation spectra, quantum yields, solvent effects (solvatochromism). |